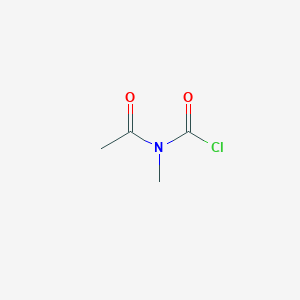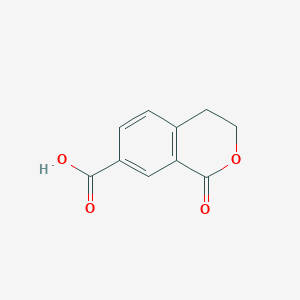![molecular formula C9H7ClN2O2 B2818808 [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-15-2](/img/structure/B2818808.png)
[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It belongs to the class of organic compounds known as oxadiazoles, which are aromatic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of a carboxylic acid derivative with a hydrazine . The exact synthesis process for “this compound” is not specified in the search results, but it’s likely to involve similar steps.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques can provide information about the types of bonds present in the molecule, their arrangement, and the overall shape of the molecule .Chemical Reactions Analysis
Oxadiazole derivatives, including “this compound”, are known to participate in a variety of chemical reactions. They can undergo reactions with various reagents, leading to the formation of new compounds . The exact chemical reactions that “this compound” can participate in are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Photochemical Behavior
The photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol, has been investigated. These compounds undergo a ring photoisomerization to 1,3,4-oxadiazoles, possibly through a "ring contraction–ring expansion" route upon irradiation. This reaction mechanism highlights the potential for photochemical applications in material science or photodynamic therapy research (Buscemi, Cicero, Vivona, & Caronna, 1988).
Crystal Packing and Non-Covalent Interactions
Research into the crystal packing of 1,2,4-oxadiazole derivatives has shown the functional role of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in their supramolecular architectures. These findings are crucial for understanding the molecular assembly and could influence the design of new materials or pharmaceuticals with specific structural requirements (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial Applications
A series of compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and screened for their antimicrobial activity. These studies revealed that specific derivatives exhibit significant potency against various Gram-positive and Gram-negative bacteria, as well as fungal strains, underscoring the potential of this compound derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anticancer and Antimicrobial Agents
The synthesis and characterization of novel 3-Chlorophenyl derivatives related to this compound have demonstrated promising anticancer and antimicrobial activities. These findings highlight the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment and infection control, encouraging further research in medicinal chemistry (Mahanthesha, T., & Bodke, 2021).
Zukünftige Richtungen
The future directions for the study of “[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” could involve further exploration of its synthesis, chemical reactions, and biological activities. This could lead to the development of new methods for its synthesis, the discovery of new reactions it can participate in, and the identification of new biological targets it can interact with .
Eigenschaften
IUPAC Name |
[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNIWYBESKWXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54014-15-2 |
Source


|
| Record name | [5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B2818727.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)
![5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide](/img/structure/B2818731.png)


![METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2818736.png)
![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2818743.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)

